molecular formula C8H15IO5 B13654550 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid

Cat. No.: B13654550
M. Wt: 318.11 g/mol
InChI Key: ACWYRKQRNMVFPL-UHFFFAOYSA-N
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Description

Chemical Structure: 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid (IUPAC name: 2-[2-(2-(2-iodoethoxy)ethoxy)ethoxy]acetic acid) is a polyether carboxylic acid derivative characterized by a triethylene glycol backbone terminated with an iodoethyl group and a carboxylic acid moiety. Its molecular formula is C₈H₁₃IO₆, with an average molecular mass of 356.09 g/mol (monoisotopic mass: 355.96 g/mol).

For example, reacting a chloro- or tosyl-polyether intermediate with sodium iodide (NaI) in acetone at elevated temperatures yields iodo derivatives .

  • Radiolabeling (via iodine’s isotopic properties).
  • Bioconjugation (carboxylic acid enables amide bond formation).
  • Chelation chemistry (polyether backbone for metal coordination).

Properties

Molecular Formula

C8H15IO5

Molecular Weight

318.11 g/mol

IUPAC Name

2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C8H15IO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)

InChI Key

ACWYRKQRNMVFPL-UHFFFAOYSA-N

Canonical SMILES

C(COCCI)OCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid typically involves a multi-step organic synthesis process. One common method starts with the reaction of 2-iodoethanol with ethylene oxide to form 2-(2-iodoethoxy)ethanol. This intermediate is then reacted with additional ethylene oxide to extend the ethoxy chain, resulting in 2-(2-(2-iodoethoxy)ethoxy)ethanol. Finally, this compound is reacted with chloroacetic acid under basic conditions to yield 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The ethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid.

    Oxidation: Formation of 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)acetic acid derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethanol.

Scientific Research Applications

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The iodoethoxy group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy chain provides flexibility and solubility, allowing the compound to interact with various biological molecules. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Iodo-Substituted Polyether Derivatives

(a) Ethyl (2-Iodophenoxy)acetate ()
  • Structure: Contains a phenoxy-acetate ester with an ortho-iodo substituent.
  • Key Differences: Functional Groups: Ester (R-O-CO-O-R’) vs. carboxylic acid. Backbone: Aromatic (phenoxy) vs. aliphatic polyether.
  • Properties :
    • Higher lipophilicity (logP ~2.5) due to aromatic ring.
    • Lower solubility in water compared to the target compound.
  • Applications : Likely used in organic synthesis or as a pharmaceutical intermediate.
(b) 3-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)prop-1-yne ()
  • Structure : Shares the triethylene glycol-iodoethyl backbone but terminates in a propargyl group.
  • Key Differences :
    • Terminal Group: Propargyl (alkyne) vs. carboxylic acid.
  • Synthesis : Prepared via propargyl bromide alkylation followed by iodide substitution .
  • Applications : Intermediate for click chemistry (alkyne-azide cycloaddition).

Polyether Carboxylic Acids with Varied Substituents

(a) {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid ()
  • Structure : Triethylene glycol backbone with an Fmoc-protected amine and carboxylic acid.
  • Key Differences :
    • Functional Groups : Fmoc-amine (fluorenylmethyloxycarbonyl) vs. iodoethyl.
  • Properties :
    • Enables peptide coupling (Fmoc deprotection under basic conditions).
    • Molecular weight: 385.41 g/mol (vs. 356.09 g/mol for the target compound) .
  • Applications : Solid-phase peptide synthesis (SPPS) linkers.
(b) 2-(2-Methoxyethoxy)acetic Acid ()
  • Structure : Shorter ethylene glycol chain (two ethoxy units) with a methoxy terminus.
  • Key Differences :
    • Chain Length: Diethylene glycol vs. triethylene glycol.
    • Substituent: Methoxy vs. iodoethyl.
  • Properties :
    • Lower molecular weight (134.13 g/mol) and higher water solubility.
    • Used as a metabolite biomarker for glycol ether exposure .

Amino-Functionalized Analogs

(a) 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride ()
  • Structure : Triethylene glycol backbone with a terminal primary amine (protonated as HCl salt).
  • Key Differences :
    • Functional Groups : Amine (-NH₂) vs. iodoethyl.
  • Properties :
    • Basic pH in solution (due to amine).
    • Molecular weight: 229.64 g/mol (hydrochloride salt).
  • Applications : Bioconjugation (e.g., PEGylation of proteins).
(b) [2-(2-Dibenzylaminoethoxy)ethoxy]acetic Acid ()
  • Structure : Dibenzyl-protected amine on the ethylene glycol chain.
  • Key Differences :
    • Protection : Benzyl groups vs. iodine.
  • Synthesis : Involves alkylation of dibenzylamine with ethylene oxide derivatives .
  • Applications : Intermediate for drug delivery systems.

Ester and Aromatic Hybrids

(a) 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl Acetate ()
  • Structure : Triethylene glycol backbone with an ethyl acetate terminus.
  • Key Differences :
    • Terminus : Ester (acetate) vs. carboxylic acid.
  • Properties :
    • Higher volatility (boiling point ~220–250°C).
    • Susceptible to hydrolysis under acidic/basic conditions.
(b) Coumarin-Polyether Hybrids ()
  • Structure : 2-(2-(Substituted-oxy)ethoxy)acetic acid conjugated to coumarin.
  • Example : 2-(2-((4-fluorobenzyl)oxy)ethoxy)acetic acid (ESI-MS m/z 386.9 [M+H]⁺) .
  • Applications: Anti-cholestasis agents due to nitric oxide donor properties.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₈H₁₃IO₆ 356.09 Iodoethyl, carboxylic acid Radiolabeling, chelation
Ethyl (2-Iodophenoxy)acetate C₁₀H₁₁IO₃ 306.10 Phenoxy, ester Organic synthesis
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid C₂₁H₂₃NO₆ 385.41 Fmoc-amine, carboxylic acid Peptide synthesis
2-(2-Methoxyethoxy)acetic Acid C₅H₁₀O₄ 134.13 Methoxy, carboxylic acid Toxicology biomarkers
2-(2-(2-Aminoethoxy)ethoxy)acetic Acid·HCl C₆H₁₄ClNO₄ 229.64 Amine, carboxylic acid Bioconjugation

Key Findings and Implications

  • Iodoethyl Group : Enhances utility in radiopharmaceuticals but may reduce stability under light/heat .
  • Carboxylic Acid vs.
  • Chain Length : Triethylene glycol (target compound) balances hydrophilicity and steric bulk, optimizing solubility and molecular recognition.

This analysis highlights the structural and functional diversity of polyether carboxylic acids, underscoring the target compound’s unique niche in iodine-based applications. Further research should explore its stability profile and chelation efficiency compared to non-iodinated analogs.

Biological Activity

2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid, a compound characterized by its unique ether and acetic acid functionalities, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes multiple ethoxy groups and an iodine substituent. The synthesis typically involves multi-step reactions, where starting materials such as iodoethanol are subjected to various chemical transformations. For instance, one method includes the reaction of 2-(2-(2-chloroethoxy)ethoxy)acetic acid with iodine in a solvent medium to yield the desired product .

The biological activity of 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid is primarily attributed to its ability to interact with cellular pathways involved in inflammation and cell signaling. Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in the inflammatory response.

Case Studies

  • Anti-Inflammatory Effects : A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential use in managing inflammatory conditions .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that 2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)acetic acid exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced TNF-α and IL-6 levels
CytotoxicityInduced apoptosis in cancer cells
Enzyme InhibitionInhibited COX-2 activity

Research Findings

Recent investigations have highlighted the compound's potential as a lead candidate for drug development. Notably, its favorable pharmacokinetic profile suggests it could be optimized for enhanced bioavailability. Studies also indicate that modifications to the ethoxy chain can lead to improved efficacy and reduced toxicity.

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